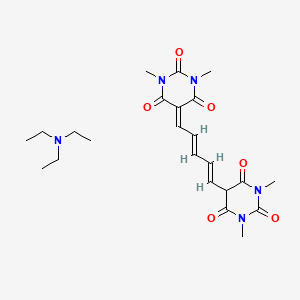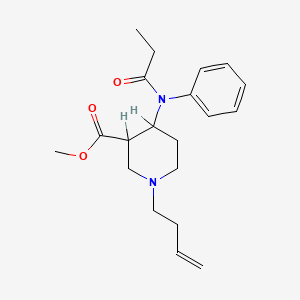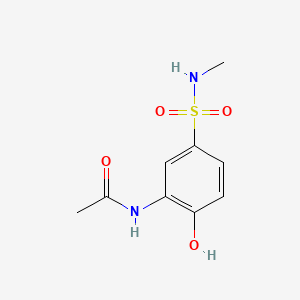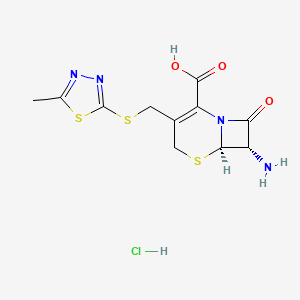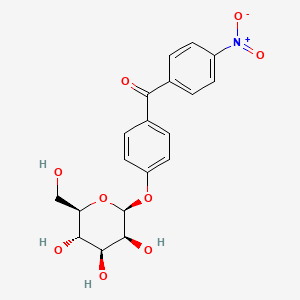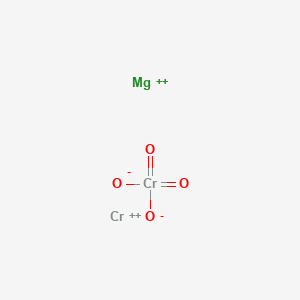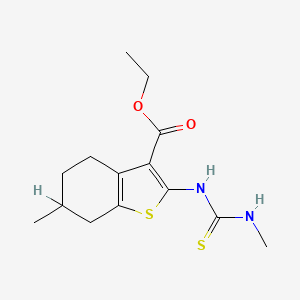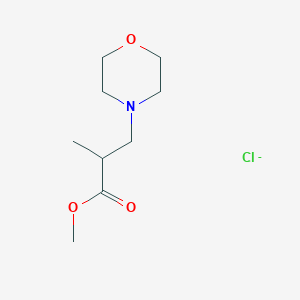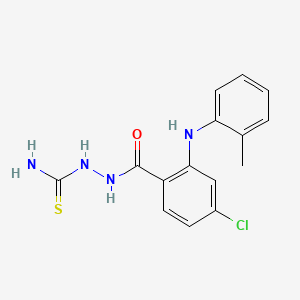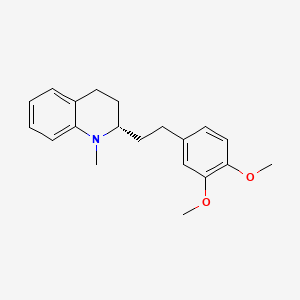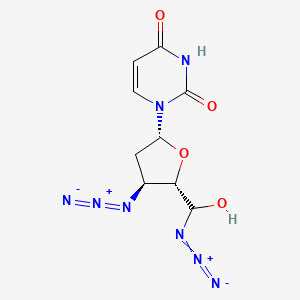
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with a suitable indole derivative, followed by cyclization and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base
Major Products
The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-cancer properties and effects on cellular pathways.
Medicine: Investigated for its role as an estrogen receptor modulator in cancer treatment
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as estrogen receptors. It modulates these receptors, leading to changes in gene expression and inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of these receptors, stabilizing their inactive form .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Another related compound used in the study of neurodegenerative diseases.
Uniqueness
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its specific hexyl substitution, which enhances its binding affinity to estrogen receptors and increases its anti-cancer activity .
Propriétés
Numéro CAS |
87820-22-2 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-hexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-16-17-13(9-10-18-16)14-11-12(20)7-8-15(14)19-17/h7-8,11,16,18-20H,2-6,9-10H2,1H3 |
Clé InChI |
TURFXMDWYBSQOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


